2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol is a chemical compound with the molecular formula C12H16BrNO4S. It is characterized by the presence of a bromine atom, a morpholine ring, and a sulfonyl group attached to a phenyl ring. This compound is used primarily in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(morpholine-4-sulfonyl)phenylacetic acid with bromine in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the sulfonyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Ketones or aldehydes.
Reduction: De-brominated or reduced sulfonyl derivatives.
Scientific Research Applications
2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The bromine atom and the sulfonyl group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one: Similar structure but with a different position of the sulfonyl group.
2-Bromo-1-[4-(methylsulfonyl)phenyl]ethan-1-one: Similar structure but with a methyl group instead of the morpholine ring.
Uniqueness
2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C12H16BrNO4S |
---|---|
Molecular Weight |
350.23 g/mol |
IUPAC Name |
2-bromo-1-(4-morpholin-4-ylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C12H16BrNO4S/c13-9-12(15)10-1-3-11(4-2-10)19(16,17)14-5-7-18-8-6-14/h1-4,12,15H,5-9H2 |
InChI Key |
PTQGAUOCNNTCEL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.